molecular formula C14H6Br4 B13109594 2,6,9,10-Tetrabromoanthracene

2,6,9,10-Tetrabromoanthracene

Cat. No.: B13109594
M. Wt: 493.8 g/mol
InChI Key: DMLCYOYUGDTTRD-UHFFFAOYSA-N
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Description

2,6,9,10-Tetrabromoanthracene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of four bromine atoms at the 2, 6, 9, and 10 positions of the anthracene core. Anthracene derivatives are known for their applications in materials science, particularly in the fields of fluorescence probing, photochromic systems, and electroluminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9,10-Tetrabromoanthracene typically involves a multi-step process. One common method starts with the iodination of benzene, followed by a fourfold Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene. The trimethylsilyl groups are then substituted by bromine atoms . Another approach involves a double Bergman cyclization reaction, which is known for its efficiency in introducing bromine atoms at specific positions on the anthracene core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6,9,10-Tetrabromoanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenylacetylene for substitution reactions and various oxidizing and reducing agents for redox reactions. The conditions for these reactions typically involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and solvents like benzene .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with phenylacetylene can yield 2,6,9,10-tetrakis((2-methoxyphenyl)ethynyl)anthracene, which has shown cytotoxic activity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2,6,9,10-Tetrabromoanthracene involves its interaction with molecular targets and pathways within cells. The bromine atoms on the anthracene core can participate in various chemical reactions, altering the electronic properties of the compound and enabling it to interact with specific molecular targets. For example, the cytotoxic activity of certain derivatives against cancer cell lines is likely due to their ability to interfere with cellular processes .

Comparison with Similar Compounds

2,6,9,10-Tetrabromoanthracene can be compared with other brominated anthracene derivatives, such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H6Br4

Molecular Weight

493.8 g/mol

IUPAC Name

2,6,9,10-tetrabromoanthracene

InChI

InChI=1S/C14H6Br4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H

InChI Key

DMLCYOYUGDTTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C3C=CC(=CC3=C2Br)Br)Br

Origin of Product

United States

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